5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Description
Properties
CAS No. |
1187346-02-6 |
|---|---|
Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.389 |
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
MDSORRMSQWPXNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxadiazole ring.
-
Preparation of Pyrazole Ring
Starting Materials: 2,4-dimethoxybenzaldehyde and hydrazine hydrate.
Reaction Conditions: The aldehyde reacts with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
-
Formation of Oxadiazole Ring
Starting Materials: The pyrazole derivative and p-tolyl hydrazine.
Reaction Conditions: The pyrazole derivative is reacted with p-tolyl hydrazine and a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds containing the oxadiazole ring are known for their antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore the biological activity of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole in these areas.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA, depending on the biological context. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
a) 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
- Molecular Formula : C₁₅H₁₁F₃N₄O
- Key Differences :
- Replaces p-tolyl with 4-(trifluoromethyl)phenyl , introducing strong electron-withdrawing effects.
- Cyclopropyl group on pyrazole reduces steric bulk compared to 2,4-dimethoxyphenyl.
- Implications :
b) 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole ()
- Molecular Formula : C₁₈H₁₂Cl₂N₄O
- Key Differences: Chlorine substituents on both pyrazole and phenyl rings increase electronegativity and lipophilicity.
- Likely lower solubility compared to the target compound.
c) 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole ()
- Molecular Formula : C₁₀H₈ClN₃O₂
- Key Differences :
- Chloromethyl group at position 5 introduces a reactive site for further functionalization.
- Simpler structure with only a 4-methoxyphenyl substituent.
- Implications :
Isomeric and Core Variations
a) 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole ()
- Key Differences :
- 1,3,4-Oxadiazole isomer instead of 1,2,4-oxadiazole.
- Lacks the pyrazole moiety.
- Implications :
b) 3-((3-(p-Tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole ()
- Key Differences :
- Incorporates an isoxazole ring linked to the oxadiazole core.
- Retains the p-tolyl group.
- Isoxazole’s oxygen atom may enhance solubility relative to pyrazole-containing analogs.
Key Research Findings
- Electronic Effects : Methoxy groups in the target compound improve solubility and interaction with polar biological targets compared to halogenated analogs .
- Therapeutic Potential: Structural similarities to anti-HIV oxadiazole-isoxazole hybrids suggest the target compound merits evaluation for antiviral activity .
Biological Activity
5-(3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 376.41 g/mol. The compound features a complex structure that includes both pyrazole and oxadiazole rings, which are known for their pharmacological properties.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Enzymes: It targets enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) .
- Cell Cycle Arrest: Studies have demonstrated that it can induce cell cycle arrest in cancer cells, leading to apoptosis .
A review highlighted that derivatives of oxadiazoles are effective against different types of cancers by disrupting critical cellular processes .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Various studies have reported its effectiveness against:
- Bacterial Strains: It has shown activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
- Fungal Infections: The oxadiazole moiety has been linked to antifungal activity as well .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antimicrobial activities, this compound demonstrates anti-inflammatory properties. It has been suggested that the presence of methoxy groups enhances its ability to modulate inflammatory pathways . Furthermore, its antioxidant capabilities help in mitigating oxidative stress-related damage in cells.
Case Studies and Research Findings
Several studies have explored the biological potential of similar compounds within the oxadiazole family:
- Antitumor Activity: A study on 1,3,4-oxadiazole derivatives revealed that these compounds could inhibit tumor growth in vivo by targeting multiple signaling pathways involved in cancer progression .
- Antitubercular Activity: Research has shown that certain oxadiazole derivatives possess significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
- Neuroprotective Effects: Some derivatives have been evaluated for their neuroprotective effects using behavioral tests in animal models, showing promise in treating neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Docking Validation : Re-dock with explicit water molecules and adjust protonation states (e.g., oxadiazole nitrogen protonation at pH 7.4) .
- Off-Target Screening : Perform a kinase panel assay (Eurofins) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
